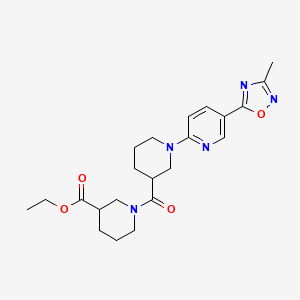

Ethyl 1-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-3-carbonyl)piperidine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 1-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-3-carbonyl)piperidine-3-carboxylate is a useful research compound. Its molecular formula is C22H29N5O4 and its molecular weight is 427.505. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The compound “Ethyl 1-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-3-carbonyl)piperidine-3-carboxylate” contains an oxadiazole ring , a pyridine ring , and a piperidine ring . These structures are common in many biologically active compounds and drugs, suggesting that this compound could potentially interact with a variety of biological targets.

Mode of Action

The exact mode of action would depend on the specific targets of this compound. Oxadiazole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects . Similarly, indole derivatives, which share some structural similarities with pyridine, have been found to bind with high affinity to multiple receptors .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways it might affect. Given the biological activities associated with oxadiazole and indole derivatives, it’s possible that this compound could influence pathways related to inflammation, viral replication, or cell proliferation .

Result of Action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. As mentioned above, oxadiazole and indole derivatives can have various biological effects, suggesting that this compound could potentially influence a range of cellular processes .

Biologische Aktivität

Ethyl 1-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-3-carbonyl)piperidine-3-carboxylate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be characterized by the following chemical formula and properties:

| Property | Value |

|---|---|

| Chemical Formula | C₁₅H₁₈N₄O₃ |

| Molecular Weight | 298.33 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 95143742 |

Biological Activity Overview

The biological activity of this compound is primarily attributed to its oxadiazole and pyridine moieties, which are known to exhibit a range of pharmacological effects. The following sections detail specific activities observed in various studies.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to ethyl 1-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine) have shown efficacy against various bacterial strains. The structure–activity relationship (SAR) analysis suggests that the presence of the oxadiazole group enhances interaction with microbial enzymes, leading to increased antimicrobial potency .

Antimalarial Activity

A related study highlighted the antimalarial potential of oxadiazole derivatives. The compound's effectiveness was evaluated against Plasmodium falciparum, revealing an EC50 value of 0.263 μM. This suggests a promising avenue for further development as an antimalarial agent . The mechanism appears to involve inhibition of mitochondrial electron transport chains critical for parasite survival.

The proposed mechanism for the biological activity of this compound involves:

- Inhibition of Enzymatic Pathways : The oxadiazole moiety is believed to interfere with key enzymatic pathways in pathogens.

- Disruption of Membrane Integrity : Some studies suggest that the compound may disrupt cellular membranes, leading to cell lysis in susceptible organisms.

- Interaction with DNA/RNA Synthesis : There is evidence that similar compounds can inhibit nucleic acid synthesis, further impeding pathogen replication.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of oxadiazole derivatives found that modifications to the piperidine ring significantly affected antimicrobial activity. Compounds with larger substituents at the 3-position exhibited reduced activity compared to smaller groups . This emphasizes the importance of structural optimization in drug design.

Case Study 2: Antimalarial Activity

In a comparative analysis involving several oxadiazole derivatives, it was observed that those with a pyridyl substitution demonstrated enhanced antimalarial properties. The most effective derivative showed an EC50 value significantly lower than that of established antimalarial agents . This highlights the potential for developing new treatments based on this scaffold.

Structure–Activity Relationship (SAR)

The SAR analysis reveals critical insights into how structural modifications influence biological activity:

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| 3 | Methyl group | Increased activity |

| 4 | Hydroxyl group | Decreased activity |

| 5 | Carboxylic acid | Enhanced solubility |

These findings suggest that careful tuning of substituents can optimize both efficacy and pharmacokinetic properties.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. For example, derivatives similar to ethyl 1-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-3-carbonyl)piperidine-3-carboxylate have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Oxadiazole derivatives are also being investigated for their anticancer properties. Studies have demonstrated that certain structural modifications can enhance cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in various models. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis .

Neurological Disorders

Given its piperidine structure, there is potential for this compound in treating neurological disorders. Piperidine derivatives have been linked to neuroprotective effects and modulation of neurotransmitter systems . Research into its effects on conditions like Alzheimer’s disease is ongoing.

Antitubercular Activity

Recent studies have highlighted the potential of similar compounds in combating tuberculosis. The design and synthesis of novel derivatives aimed at improving efficacy against Mycobacterium tuberculosis have been reported, indicating a pathway for further exploration of this compound in this area .

Case Studies

Eigenschaften

IUPAC Name |

ethyl 1-[1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carbonyl]piperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O4/c1-3-30-22(29)18-7-5-11-27(14-18)21(28)17-6-4-10-26(13-17)19-9-8-16(12-23-19)20-24-15(2)25-31-20/h8-9,12,17-18H,3-7,10-11,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYLMNJVGMMVPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)C2CCCN(C2)C3=NC=C(C=C3)C4=NC(=NO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.